

Technical Support Center: Eganelisib and Nivolumab Combination Studies

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Compound of Interest		
Compound Name:	Eganelisib	
Cat. No.:	B608121	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving the combination of **eganelisib** (a PI3K-y inhibitor) and nivolumab (a PD-1 inhibitor).

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining **eganelisib** and nivolumab?

A1: **Eganelisib** is a first-in-class, oral, selective inhibitor of phosphoinositide-3-kinase-gamma (PI3K-y).[1][2] PI3K-y is crucial for the immunosuppressive function of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[2] By inhibiting PI3K-y, **eganelisib** reprograms these myeloid cells from an immunosuppressive to an immune-activating state, which enhances anti-tumor T-cell responses.[3][4] Nivolumab is a monoclonal antibody that blocks the interaction between the PD-1 receptor on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells.[5][6] This blockade releases the "brake" on the anti-tumor immune response.[5][7] The combination of **eganelisib** and nivolumab is hypothesized to have a synergistic effect: **eganelisib** remodels the tumor microenvironment to be more favorable for an anti-tumor immune response, while nivolumab directly enhances T-cell activity.[1][4]

Q2: What were the recommended Phase 2 doses (RP2D) for **eganelisib** in combination with nivolumab?

A2: Based on the MARIO-1 Phase 1/1b trial, the recommended Phase 2 doses of **eganelisib** for combination with PD-1/PD-L1 inhibitors were 30 mg and 40 mg once daily.[1] In the MARIO-



275 Phase 2 trial, the initial dose of **eganelisib** was 40 mg, which was later reduced to 30 mg to mitigate hepatic adverse events.[8][9]

Q3: What were the key efficacy findings from the MARIO-275 trial?

A3: The MARIO-275 trial, which evaluated **eganelisib** plus nivolumab versus nivolumab plus placebo in patients with advanced urothelial carcinoma, demonstrated improved outcomes with the combination therapy, particularly in patients with PD-L1 negative tumors.[10] The combination showed a higher overall response rate (ORR), disease control rate (DCR), and a 38% reduction in the risk of death compared to nivolumab alone.[10]

Troubleshooting Guide

Issue 1: Higher than expected incidence of hepatic adverse events (e.g., elevated ALT/AST).

- Possible Cause: The 40 mg dose of eganelisib has been associated with a higher rate of reversible liver enzyme elevations.[8][9] The MARIO-1 trial also identified increased ALT and AST as common grade ≥3 toxicities.[1]
- Troubleshooting Steps:
 - Dose Reduction: Consider reducing the eganelisib dose to 30 mg once daily, which was shown to reduce the incidence of hepatic adverse events in the MARIO-275 trial.[8][9]
 - Patient Monitoring: Implement rigorous monitoring of liver function tests (ALT, AST, bilirubin) at baseline and regularly throughout the experimental period.
 - Dose Interruption: For grade 3 or higher hepatic toxicities, consider temporary interruption
 of eganelisib administration until resolution, as these events have been reported to be
 generally reversible.[1]

Issue 2: Lack of significant anti-tumor response in preclinical models with high myeloid infiltration.

- Possible Cause: While eganelisib targets myeloid cells, the complexity of the tumor microenvironment may involve other resistance mechanisms.
- Troubleshooting Steps:



- Confirm Target Engagement: Verify PI3K-γ inhibition in your model system through pharmacodynamic assays. Plasma concentrations of **eganelisib** should be maintained above the EC90 for PI3K-γ inhibition.[1]
- Characterize the Tumor Microenvironment: Analyze the immune cell infiltrate of your tumor models. The efficacy of the combination may be dependent on the specific composition and activation state of the myeloid and lymphoid cell populations.
- Evaluate Other Checkpoints: Investigate the expression of other immune checkpoint molecules that could be contributing to immune evasion.

Quantitative Data Summary

Table 1: Efficacy of **Eganelisib** + Nivolumab vs. Placebo + Nivolumab in Advanced Urothelial Carcinoma (MARIO-275 Trial)

Efficacy Endpoint	Eganelisib + Nivolumab (n=33)	Placebo + Nivolumab (n=16)
Overall Population		
Overall Response Rate (ORR)	30%[10]	25%[10]
Complete Response (CR)	12%[10]	6%[10]
Disease Control Rate (DCR)	55%[10]	31%[10]
Median Overall Survival (OS)	15.4 months[10]	7.9 months[10]
1-Year OS Rate	59%[10]	32%[10]
PD-L1 Negative Population		
Overall Response Rate (ORR)	26%[10]	14%[10]
Complete Response (CR)	9%[10]	0%[10]
Disease Control Rate (DCR)	57%[10]	14%[10]
Median Overall Survival (OS)	15.4 months[10]	7.9 months[10]
1-Year OS Rate	54%[10]	17%[10]



Table 2: Common Adverse Events (All Grades) in the MARIO-275 Trial

Adverse Event	Eganelisib + Nivolumab (%)	Placebo + Nivolumab (%)
Pyrexia	33%[8][10]	0%[8][10]
Decreased Appetite	30%[8][10]	19%[8][10]
Pruritus	24%[8][10]	6%[8][10]
Asthenia	21%[8][10]	31%[8][10]
Transaminase Elevation	21%[8][10]	6%[8][10]

Table 3: Grade ≥3 Adverse Events in the MARIO-275 Trial

Adverse Event	Eganelisib + Nivolumab (%)	Placebo + Nivolumab (%)
Hepatotoxicity	15%[8]	0%[8]
Transaminase Elevation	12%[8]	6%[8]
Rash	9%[8]	0%[8]

Experimental Protocols

MARIO-275 Trial Methodology

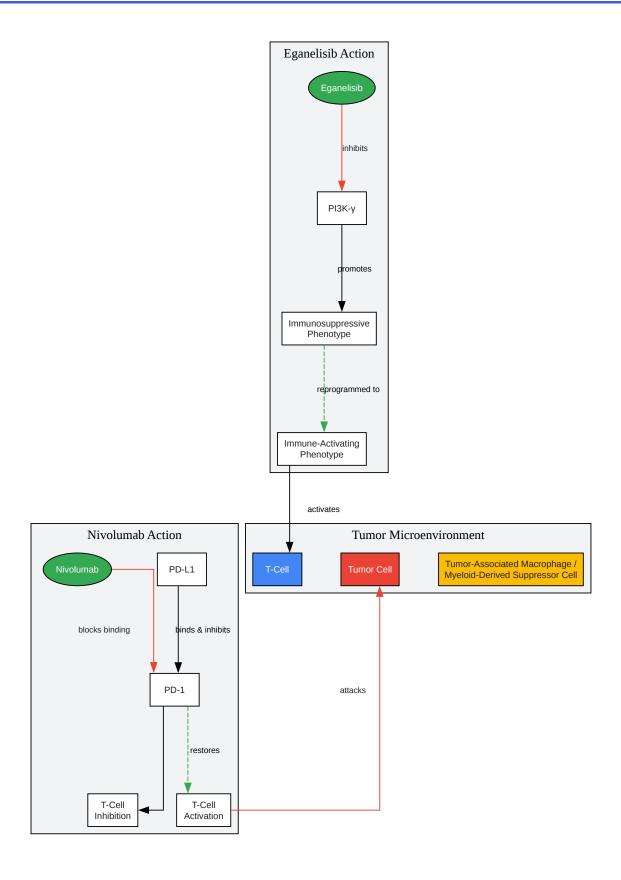
- Study Design: A global, randomized, double-blind, placebo-controlled Phase 2 trial (NCT03980041).[10]
- Patient Population: Patients with advanced or metastatic urothelial carcinoma who had progressed after platinum-based chemotherapy.[10] Prior immune checkpoint inhibitor therapy was not permitted.[10]
- Randomization: Patients were randomized in a 2:1 ratio to receive either eganelisib in combination with nivolumab or placebo with nivolumab.[10]



- Dosing Regimen:
 - Nivolumab: 480 mg administered intravenously every 4 weeks.[11]
 - Eganelisib/Placebo: Initially 40 mg orally once daily, later amended to 30 mg orally once daily.[9][11]
- Primary Endpoint: Objective Response Rate (ORR) as per RECIST v1.1.[9][10]
- Stratification: Patients were stratified by baseline levels of circulating monocytic myeloid-derived suppressor cells (mMDSCs).[9]

Visualizations

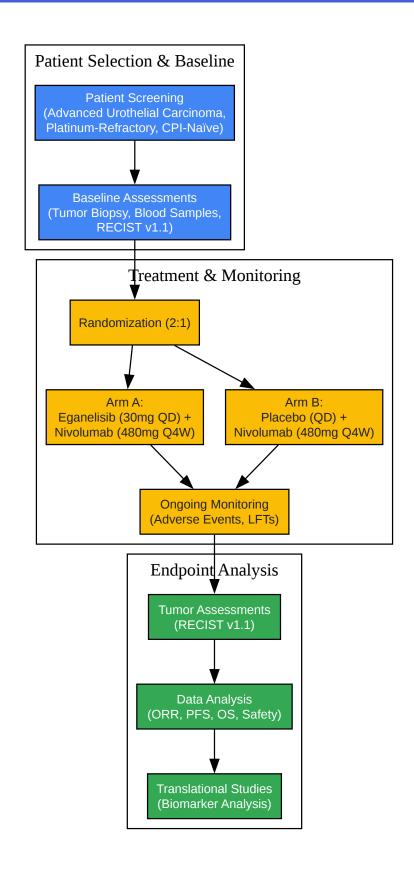




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Caption: Dual mechanism of action for **Eganelisib** and Nivolumab.





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Caption: Workflow for a combination dosage clinical trial.



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